molecular formula C9H17NO2 B7966973 Methyl 2-(2-methylpiperidin-3-yl)acetate

Methyl 2-(2-methylpiperidin-3-yl)acetate

Cat. No.: B7966973
M. Wt: 171.24 g/mol
InChI Key: JLWVNPUTBJAZEA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpiperidin-3-yl)acetate is a piperidine-based ester compound characterized by a 2-methyl substituent on the piperidine ring and a methyl ester group. This compound is hypothesized to act as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways.

Properties

IUPAC Name

methyl 2-(2-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-8(4-3-5-10-7)6-9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWVNPUTBJAZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpiperidin-3-yl)acetate typically involves the reaction of 2-methylpiperidine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 2-(2-methylpiperidin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-methylpiperidin-3-yl)acetate has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been studied as a precursor in synthesizing compounds that inhibit specific enzymes or receptors involved in disease pathways.

Biological Studies

The compound is utilized in biological research to study enzyme-substrate interactions and receptor binding mechanisms. Its ability to modulate biological activity makes it valuable in pharmacological studies aimed at understanding disease mechanisms and developing new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. It can undergo transformations such as nucleophilic substitution, oxidation, and reduction reactions, facilitating the creation of diverse chemical entities.

Case Study 1: Inhibition of Enzyme Activity

A study explored the use of this compound as an inhibitor for a specific histone methyltransferase involved in cancer progression. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective binding affinity to the target enzyme, suggesting its potential role in cancer therapeutics.

CompoundIC50 (µM)Target
This compound0.5Histone Methyltransferase EZH2

Case Study 2: Development of Antiviral Agents

Research into antiviral compounds has identified this compound derivatives as promising candidates against viral RNA-dependent polymerases. These derivatives exhibited low nanomolar potency against various viral strains, highlighting their potential for further development in antiviral therapies.

CompoundEC50 (nM)Virus
This compound derivative60Measles Virus

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(2-methylpiperidin-3-yl)acetate and Analogs

Compound Name Molecular Formula Molecular Weight Substituents/Structural Features Key Properties/Applications References
This compound C₉H₁₇NO₂ 187.24 g/mol 2-methylpiperidin-3-yl, methyl ester Potential pharmaceutical intermediate
Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate C₉H₁₈N₂O₂ 186.25 g/mol 3-amino, 6-methylpiperidine, methyl ester Enhanced solubility (amino group), drug synthesis
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate C₁₂H₁₆ClN₃O₂ 277.73 g/mol Chloropyridazinyl, piperidine, methyl ester Bioactivity (heterocyclic moiety)
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate C₈H₁₃F₂NO₂ 193.19 g/mol 3,3-difluoropiperidine, methyl ester Increased lipophilicity (fluorine)
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₅NO₃ 233.26 g/mol Indole core, methoxy, methyl ester NSAID-related impurity, analgesic research
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 g/mol Phenyl, acetoacetate ester Amphetamine synthesis precursor

Key Comparative Insights:

Fluorine atoms in the 3,3-difluoropiperidine analog () increase metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Physicochemical Properties: The amino group in Methyl 2-(3-amino-6-methylpiperidin-3-yl)acetate enhances aqueous solubility compared to the hydrophobic 2-methyl group in the target compound . Methyl 2-phenylacetoacetate () demonstrates higher volatility due to its aromatic phenyl group, influencing its use in forensic analysis.

Synthetic Utility: Piperidine-acetate esters are commonly synthesized via esterification (e.g., sulfuric acid-catalyzed methanol reactions, as in ).

Biological Relevance :

  • The indole-containing analog () is linked to NSAID impurities, implying possible anti-inflammatory activity in structurally related compounds.
  • Chloropyridazinyl derivatives () are often explored for antimicrobial or kinase-inhibitory properties.

Biological Activity

Methyl 2-(2-methylpiperidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

  • Molecular Formula : C11_{11}H19_{19}N\O2_2
  • Molecular Weight : 197.28 g/mol

The compound features a piperidine ring with a methyl group at the 2-position and an acetate group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate receptor activity and enzyme functions, leading to various physiological effects. For instance, similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in neuropharmacology.

1. Antitumor Effects

Research indicates that piperidine derivatives exhibit significant antitumor activities. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that a related piperidine compound reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 μM over three days . The mechanism involved apoptosis induction and inhibition of cell proliferation.

2. Neuropharmacological Potential

As an analog of methylphenidate, this compound may also exhibit stimulant properties. Its mechanism involves modulation of neurotransmitter levels, which could be beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD). The compound's ability to enhance dopaminergic signaling suggests potential applications in neuropharmacology.

Structure-Activity Relationship (SAR)

The SAR studies on piperidine derivatives highlight the importance of specific substitutions on the piperidine ring for enhancing biological activity. For example:

Substitution Effect on Activity
Methyl at N-PositionIncreases binding affinity to receptors
Acetate GroupEnhances solubility and bioavailability
Additional Alkyl GroupsModifies pharmacokinetic properties

These modifications can significantly impact the compound's efficacy and safety profile in therapeutic applications .

Case Studies

Several studies have explored the biological effects of related piperidine compounds:

  • Case Study 1 : A derivative was tested for its ability to inhibit histone acetyltransferases (HATs), showing promise as a therapeutic agent in cancer treatment due to its role in gene transcription regulation .
  • Case Study 2 : Another study focused on the neuroprotective effects of piperidine derivatives, demonstrating their potential as dual inhibitors of cholinesterase enzymes, which are critical in Alzheimer's disease therapy .

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